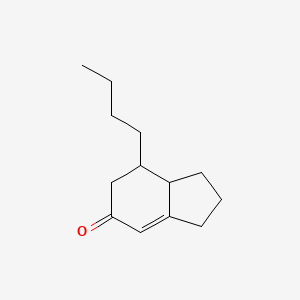

7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one

Description

Significance of Indenone and Hexahydroindenone Scaffolds in Synthetic and Natural Product Chemistry

Indenone and its saturated analogue, hexahydroindenone, are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for drug discovery. Annulated 1-indanone (B140024) scaffolds, for instance, are integral components of various naturally occurring compounds with potent biological activities, including cytotoxic and antiplasmodial properties. researchgate.net The importance of these scaffolds extends to the synthesis of intricate drug molecules, innovative materials, and chiral ligands. researchgate.net Their prevalence in bioactive molecules continually drives research into new and efficient synthetic methods for their preparation.

Historical Context of Polycyclic Ketone Synthesis and Analysis

The synthesis of polycyclic ketones has a rich history, evolving from classical methods to modern catalytic strategies. Early approaches often relied on multi-step sequences with harsh reaction conditions. The development of transition metal-catalyzed reactions, such as those involving palladium, has revolutionized the synthesis of these complex structures, allowing for more efficient and atom-economical processes. researchgate.net A historical landmark in the study of cyclic ketones is the Baeyer–Villiger oxidation, discovered in 1899, which converts a cyclic ketone into a lactone and remains a fundamental reaction in organic synthesis. wikipedia.org The continuous development of novel synthetic routes is crucial for accessing new derivatives and expanding the chemical space for potential applications.

Structural Elucidation Challenges in Complex Cyclic Ketones

Determining the precise three-dimensional arrangement of atoms in complex cyclic ketones is a critical yet challenging task. numberanalytics.com Historically, chemical degradation methods were employed to break down molecules into smaller, identifiable fragments. numberanalytics.com The advent of spectroscopic techniques has dramatically improved the accuracy and efficiency of structural elucidation. Modern approaches rely on a combination of methods to piece together the molecular puzzle.

Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and spatial arrangement of atoms. numberanalytics.comintertek.com

Mass Spectrometry (MS): Determines the molecular weight and can provide structural clues through fragmentation patterns, especially with techniques like tandem mass spectrometry (MS/MS). intertek.comnumberanalytics.com

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the carbonyl (C=O) group characteristic of ketones. numberanalytics.com

For complex molecules, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed to separate mixtures and analyze individual components. numberanalytics.com Despite these powerful tools, unambiguously determining the structure of complex polycyclic molecules can be complicated by issues such as isomerism and subtle stereochemical differences. nih.gov

Overview of Research Trajectories for Novel Organic Compounds

The exploration of a novel organic compound typically follows a structured research trajectory. This begins with the initial synthesis and purification of the molecule. Following this, comprehensive structural elucidation is performed using the spectroscopic methods mentioned above. Once the structure is confirmed, the investigation moves towards understanding its chemical reactivity and physical properties. For compounds with potential applications, further studies would delve into their biological activity, material properties, or other functional characteristics. This systematic approach allows the scientific community to build a complete profile of a new molecule and assess its potential value.

Due to the current lack of specific published research on 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one, it appears this compound has not yet been subjected to this rigorous investigative process, or at least, the findings have not been disseminated in the public domain. Its existence is noted in chemical catalogs, but the scientific narrative remains to be written.

Structure

3D Structure

Properties

CAS No. |

72187-24-7 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

(7S,7aR)-7-butyl-1,2,3,6,7,7a-hexahydroinden-5-one |

InChI |

InChI=1S/C13H20O/c1-2-3-5-10-8-12(14)9-11-6-4-7-13(10)11/h9-10,13H,2-8H2,1H3/t10-,13+/m0/s1 |

InChI Key |

JYVGLOXGSKZBJO-GXFFZTMASA-N |

Isomeric SMILES |

CCCC[C@H]1CC(=O)C=C2[C@@H]1CCC2 |

Canonical SMILES |

CCCCC1CC(=O)C=C2C1CCC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Hexahydroindenone Systems

Nucleophilic Addition Reactions to the Carbonyl Moiety

The carbonyl group in hexahydroindenone systems is a key site for nucleophilic addition reactions. ncert.nic.inpressbooks.pub The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com This intermediate can then be protonated to yield an alcohol. pressbooks.pub The reactivity of the carbonyl group is influenced by both steric and electronic factors within the cyclic system. masterorganicchemistry.comnumberanalytics.com

Stereoselectivity of Nucleophilic Additions to Cyclic Ketones

The stereochemical outcome of nucleophilic additions to cyclic ketones, including hexahydroindenone systems, is a critical aspect of their reactivity. The direction of nucleophilic attack, whether from the axial or equatorial face of the carbonyl group, determines the stereochemistry of the resulting alcohol. nih.gov

For many cyclic ketones, the reduction with small hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically results in the formation of the thermodynamically more stable equatorial alcohol. nih.govresearchgate.net This is attributed to the preferential axial attack of the hydride nucleophile. nih.gov Conversely, bulkier hydride reagents tend to favor equatorial attack, leading to the axial alcohol. nih.gov The stereoselectivity is governed by a combination of steric hindrance and electronic effects, such as torsional strain and orbital interactions. A proposed theory suggests that the transition state for nucleophilic addition is stabilized by electron donation from adjacent sigma bonds into the forming carbon-nucleophile sigma antibonding orbital (σ*). researchgate.net

Influence of Steric and Electronic Factors on Carbonyl Reactivity

The reactivity of the carbonyl group in hexahydroindenone systems is governed by a combination of steric and electronic factors. numberanalytics.comnumberanalytics.com

Steric Factors: The accessibility of the carbonyl carbon to an incoming nucleophile is influenced by the surrounding molecular structure. masterorganicchemistry.comnumberanalytics.com In the case of 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one, the butyl group at the 7-position and the fused ring system create a specific steric environment that can direct the approach of nucleophiles. numberanalytics.comontosight.ai Bulky substituents near the carbonyl group can hinder the approach of the nucleophile, thereby decreasing the reaction rate. masterorganicchemistry.comnumberanalytics.com

Rearrangement Reactions and Skeletal Transformations

The hexahydroindenone framework can undergo various rearrangement reactions, leading to significant skeletal transformations. These reactions can be induced by thermal, acidic, or photochemical conditions.

Principles of Cyclic Ketone Rearrangements

Cyclic ketones can undergo a variety of rearrangement reactions, often driven by the formation of a more stable carbocation intermediate. masterorganicchemistry.com These rearrangements can involve the migration of alkyl groups or hydride shifts. masterorganicchemistry.com For instance, photochemical researchgate.netontosight.ai acyl migration in bicyclic systems has been utilized as a synthetic strategy to access different fused-ring skeletons. scribd.comoup.comresearchgate.net This type of rearrangement is a reversible reaction, and its feasibility in a synthetic context often depends on a thermodynamic driving force, such as the relief of ring strain. scribd.com

Photochemical Decomposition Pathways of Cyclic Ketones

The photochemistry of cyclic ketones has been extensively studied. uci.edursc.orgacs.org Upon absorption of UV light, cyclic ketones can undergo a variety of reactions, with the specific pathway depending on the ring size and substitution pattern. uci.eduscispace.com A common initial step is the Norrish Type I cleavage, which involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group to form a diradical intermediate. scispace.com

This diradical can then undergo several subsequent reactions:

Intramolecular hydrogen abstraction: This can lead to the formation of an unsaturated aldehyde or a ketene. scispace.com

Decarbonylation: Loss of carbon monoxide can result in the formation of a cyclic hydrocarbon or an alkene. scispace.com

Ring contraction: Migration of a hydrogen atom followed by ring closure can lead to a smaller cyclic ketone. scispace.com

The specific products formed depend on the stability of the intermediates and the reaction conditions. scispace.comacs.org

Oxidative and Reductive Transformations of the Hexahydroindenone System

The hexahydroindenone core can be subjected to both oxidative and reductive transformations, targeting the carbonyl group and other parts of the molecule.

Oxidative Transformations: The oxidation of bicyclic enones, structurally related to hexahydroindenones, can lead to the formation of various oxygenated products. psu.eduresearchgate.net For example, the oxidation of enones under basic conditions with reagents like oxygen or hydrogen peroxide can yield γ-hydroxyenones or diketones. psu.eduresearchgate.net Metal-free aerobic oxidation of certain bicyclic enones has also been reported to produce dihydroindenediones. rsc.org The regioselectivity of these oxidations can be influenced by the substrate structure and the reaction conditions. psu.eduresearchgate.net Additionally, electrochemical methods can be employed for the oxidation of related bicyclic systems. mdpi.com

Reductive Transformations: The carbonyl group of the hexahydroindenone system can be reduced to a hydroxyl group. organic-chemistry.org This reduction can be achieved using a variety of reducing agents, with the stereochemical outcome being a key consideration. researchgate.netacs.org As discussed in section 3.1.1, the choice of reducing agent (e.g., complex metal hydrides) can influence the stereoselectivity of the alcohol product. researchgate.netuwindsor.ca For instance, reductions of cyclic ketones with dialkylboranes can exhibit high steric control. acs.org The reduction of nitramine-containing hexahydro compounds with elemental iron has also been studied, demonstrating reductive transformations of other functional groups that might be present in more complex hexahydroindenone derivatives. nih.gov

Oxidation Reactions Leading to Indenone Derivatives

The conversion of saturated cyclic ketones, such as those in hexahydroindenone systems, to their α,β-unsaturated counterparts (enones) is a key transformation in organic synthesis. nih.gov This dehydrogenation reaction introduces a carbon-carbon double bond adjacent to the carbonyl group, resulting in a conjugated system. wikipedia.org For hexahydroindenones, this oxidation leads to the formation of indenone derivatives.

One of the most effective modern methods for this transformation is the direct palladium-catalyzed aerobic dehydrogenation. nih.gov This approach uses a palladium catalyst, such as Pd(DMSO)₂(TFA)₂, and molecular oxygen as the terminal oxidant, making it an atom-economical alternative to stoichiometric reagents. nih.gov The reaction is believed to proceed through the formation of a Pd(II)-enolate, followed by β-hydride elimination to yield the enone product and a Pd(II)-hydride intermediate. The catalyst is then regenerated by oxygen. nih.gov

Historically, such transformations relied on stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or hypervalent iodine reagents such as 2-iodoxybenzoic acid (IBX). nih.gov While effective, these methods often require multiple steps and generate significant chemical waste. nih.gov Other approaches include the Baeyer–Villiger oxidation, which converts cyclic ketones into lactones using peroxy acids or hydrogen peroxide, representing a different oxidative pathway that results in ring expansion rather than dehydrogenation. mdpi.comresearchgate.net

| Oxidation Method | Reagents/Catalyst | Product Type | Key Features |

| Aerobic Dehydrogenation | Pd(DMSO)₂(TFA)₂ / O₂ | α,β-Unsaturated Ketone (Indenone) | Catalytic, uses O₂ as the oxidant, atom-economical. nih.gov |

| Stoichiometric Dehydrogenation | DDQ, IBX | α,β-Unsaturated Ketone (Indenone) | Requires stoichiometric amounts of oxidant, often multi-step. nih.gov |

| Hypervalent Iodine-Mediated | PhI(OAc)₂ / BF₃·OEt₂ | α-Acetoxy Ketone | Provides α-functionalization rather than dehydrogenation. nih.gov |

| Baeyer-Villiger Oxidation | H₂O₂ / Catalysts | Lactone | Results in ring-cleavage and expansion. mdpi.comresearchgate.net |

Reduction Strategies for the Ketone Functionality

The ketone group in hexahydroindenone systems can be reduced to a secondary alcohol, a fundamental transformation that often introduces a new stereocenter. The stereochemical outcome of this reduction is of significant interest, yielding either the thermodynamically more stable alcohol or the kinetically favored one.

A variety of reducing agents can be employed. Metal hydrides and complex reducing agents are common choices. acs.org For instance, bulky reducing agents like lithium tri-tert-butoxyaluminum hydride tend to approach the carbonyl group from the less sterically hindered face (equatorial attack), leading to the thermodynamically less stable axial alcohol. acs.org Conversely, smaller hydride reagents may favor axial attack to produce the more stable equatorial alcohol.

Recent methodologies have focused on achieving high stereoselectivity for the most thermodynamically stable alcohol. organic-chemistry.org One such method involves using lithium dispersion in combination with hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O in THF at room temperature. acs.orgorganic-chemistry.org This protocol has been shown to be highly effective for a range of cyclic ketones, providing the more stable equatorial alcohols with high diastereoselectivity. organic-chemistry.org

Catalytic transfer hydrogenation (CTH) offers another strategy, often employing a hydrogen donor like isopropanol (B130326) in the presence of a metal oxide catalyst. mdpi.com The stereochemistry of CTH is influenced by the reaction mechanism, which is often a Meerwein–Ponndorf–Verley type, involving the transfer of a hydride from the donor to the ketone. mdpi.com For bicyclic ketones, heterogeneous catalysts can be used to obtain an excess of the less thermodynamically favorable diastereomer. mdpi.com

| Reduction Strategy | Reagents | Typical Outcome | Key Features |

| Metal Hydride Reduction | Lithium tri-tert-butoxyaluminum hydride | Less stable axial alcohol | Controlled by steric approach of the bulky reagent. acs.org |

| Metal-Mediated Reduction | Li dispersion / FeCl₂·4H₂O or CuCl₂·2H₂O | More stable equatorial alcohol | High stereoselectivity for the thermodynamic product. acs.orgorganic-chemistry.org |

| Catalytic Transfer Hydrogenation | Isopropanol / Metal Oxide Catalyst | Mixture of diastereomers | Stereoselectivity depends on catalyst and conditions. mdpi.com |

| Biocatalytic Reduction | Saccharomyces cerevisiae | High stereoselectivity | Utilizes enzymes for NADPH-dependent reductions. nih.gov |

Acid-Base Properties and Interactions

The acid-base properties of hexahydroindenones are dominated by the carbonyl group. The lone pairs of electrons on the oxygen atom allow it to act as a Lewis base.

Basicity of Cyclic Ketones Towards Lewis Acids and Protons

The oxygen atom of the ketone group in a hexahydroindenone is a Lewis basic center, capable of donating a pair of electrons to a Lewis acid or a proton. ncert.nic.in This interaction forms an adduct, activating the carbonyl group and making the carbonyl carbon more electrophilic. wikipedia.org

Common Lewis acids used for this purpose include BF₃, AlCl₃, SnCl₄, and TiCl₄. wikipedia.org The formation of a complex between a ketone and a Lewis acid can be observed using spectroscopic methods like NMR. researchgate.net Upon complexation, there is a significant downfield shift in the resonance of protons alpha to the carbonyl group, indicating a withdrawal of electron density from the carbonyl system and delocalization of positive charge. researchgate.net This activation is the foundational step for many Lewis acid-catalyzed reactions, such as aldol (B89426) reactions and Diels-Alder reactions. wikipedia.org The geometry of the complex typically involves the Lewis acid coordinating to the oxygen's lone pair in a σ-complex, with the metal-oxygen-carbon bond angle being less than 180°. wikipedia.org

| Lewis Acid | Interaction Type | Effect on Ketone | Application |

| Protons (H⁺) | Protonation | Increases electrophilicity of carbonyl carbon | Acid-catalyzed reactions (e.g., enolization) |

| Boron Trifluoride (BF₃) | σ-Complexation | Activation of carbonyl group | Diels-Alder, Aldol reactions. wikipedia.org |

| Titanium Tetrachloride (TiCl₄) | σ-Complexation / Chelation | Activation of carbonyl group | Cycloaddition reactions. researchgate.netcdnsciencepub.com |

| Tin Tetrachloride (SnCl₄) | σ-Complexation / Chelation | Activation of carbonyl group | Friedel-Crafts, Cycloaddition reactions. wikipedia.orgcdnsciencepub.com |

Intermolecular Charge Transfer Complexation

Ketones, acting as electron-donors, can form intermolecular charge-transfer (CT) complexes with suitable electron-acceptor molecules. wikipedia.orgumb.sk These complexes are assemblies of two or more molecules held together by electrostatic forces, where a partial transfer of electronic charge occurs from the donor (the ketone) to the acceptor. wikipedia.orgumb.sk

A classic example of an electron acceptor that forms CT complexes with ketones is molecular iodine (I₂). acs.org When iodine is dissolved in a solvent containing a ketone like cyclohexanone (B45756), a new absorption band appears in the ultraviolet-visible spectrum. acs.org This new band is identified as the charge-transfer band and is not present in the spectra of the individual components. The interaction involves the donation of a lone-pair electron from the ketone's oxygen atom to the iodine molecule. acs.org The formation of these complexes is typically reversible and characterized by an equilibrium constant. Although ketones form relatively strong complexes, the interaction is generally weaker than a full covalent bond. acs.org Such complexation can sometimes precede other reactions, like iodination of the ketone. acs.org

| Electron Donor | Electron Acceptor | Complex Type | Spectroscopic Evidence |

| Cyclohexanone | Iodine (I₂) | Charge-Transfer (CT) | New UV-Vis absorption band (charge-transfer band). acs.org |

| Acetone | Iodine (I₂) | Charge-Transfer (CT) | Shift in I₂ visible band and new UV charge-transfer band. acs.org |

| Aromatic Hydrocarbons | Tetracyanoethylene (TCNE) | Charge-Transfer (CT) | Color change, new absorption bands. wikipedia.orgumb.sk |

Role As a Synthetic Intermediate and Precursor Chemistry

Utilization in the Synthesis of Complex Organic Molecules

The bicyclic structure of 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one provides a rigid scaffold that can be elaborated into more complex molecular architectures. Its inherent stereocenters and functional handles (a ketone and an alkene) are key features for its utility as a synthetic intermediate.

While no specific examples of natural products or bioactive compounds derived from this compound have been documented, analogous structures are known intermediates in the synthesis of steroids, terpenoids, and alkaloids. The butyl group could serve as a non-polar side chain, mimicking alkyl appendages found in many biologically active natural products. Further research would be required to explore its incorporation into synthetic routes targeting novel analogs of known therapeutic agents.

The hexahydroinden-5-one core is a versatile platform for the construction of polycyclic systems. The enone functionality is a prime site for annulation reactions, such as the Robinson annulation, which could be employed to build an additional ring onto the existing framework. The alkene can participate in cycloaddition reactions, including Diels-Alder reactions, to create intricate polycyclic and bridged systems. The butyl group would remain as a substituent on the final polycyclic structure, potentially influencing its physical and chemical properties.

Functionalization for Further Synthetic Utility

The existing functional groups of this compound offer avenues for a wide range of chemical transformations, allowing for its conversion into a variety of downstream intermediates.

The ketone and alkene moieties are amenable to a plethora of functional group interconversions. The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or serve as a handle for the introduction of carbon-based substituents through reactions with organometallic reagents. The alkene can undergo various additions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functionalities on the carbocyclic core. These transformations would yield a library of substituted butyl-hexahydroindenone derivatives, each with the potential for further elaboration in complex syntheses.

Natural Occurrence and Isolation of 7 Butyl 1,2,3,6,7,7a Hexahydroinden 5 One

Analytical Methodologies for Isolation from Complex Mixtures

The isolation of a specific target compound from a natural source is a multi-step process that begins with extraction, followed by separation and purification.

Solvent extraction is the primary step for isolating phytochemicals from plant matrices. The choice of solvent and method is critical and depends on the nature of the target compound. wisdomlib.org The principle involves using a solvent that can selectively dissolve the desired compounds from the solid matrix. nih.gov

Several conventional and modern techniques are employed:

Maceration: This simple method involves soaking the plant material in a solvent at room temperature for an extended period. core.ac.uk

Percolation: A continuous process where fresh solvent is passed through the plant material, which is generally more efficient than maceration. core.ac.uk

Soxhlet Extraction: A continuous extraction method using a specialized apparatus. mdpi.com It is highly efficient due to the repeated washing of the solid matrix with fresh, hot solvent, but the heat may degrade thermolabile compounds. core.ac.uk

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These modern techniques use microwave or ultrasonic energy to accelerate the extraction process, often resulting in higher yields and shorter extraction times. wisdomlib.orgnih.gov

The selection of the solvent is based on the polarity of the target phytochemicals. For a moderately non-polar compound like an indenone derivative, solvents such as hexane, chloroform, or ethyl acetate (B1210297) might be employed, often in a sequence of increasing polarity to achieve a preliminary fractionation. nih.govresearchgate.net

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking material in solvent at room temperature. | Simple, suitable for heat-sensitive compounds. | Time-consuming, potentially low efficiency. |

| Soxhlet Extraction | Continuous washing with distilled hot solvent. | High efficiency, less solvent usage than maceration. | Potential for thermal degradation of compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Fast, efficient, reduced solvent and energy use. | Specialized equipment required. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating. | Very fast, high efficiency, reduced solvent use. | Potential for localized overheating. |

Following extraction, the resulting crude extract is a complex mixture that requires further separation to isolate pure compounds. mdpi.com Chromatography is the cornerstone of this purification process, separating components based on their differential interactions with a stationary phase and a mobile phase. jsmcentral.org

Column Chromatography (CC): A fundamental preparative technique where the extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. column-chromatography.com A solvent (mobile phase) is passed through the column, and compounds separate based on their affinity for the stationary phase, with less polar compounds typically eluting first. mdpi.comcolumn-chromatography.com

Thin-Layer Chromatography (TLC): A rapid analytical technique used to monitor the progress of separation and select appropriate solvent systems for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final stages of purification. iipseries.org Preparative HPLC can handle larger quantities of sample to yield highly pure compounds. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18), is commonly used for separating moderately polar to non-polar compounds. researchgate.net

Gas Chromatography (GC): This technique is ideal for separating volatile compounds, such as those found in tequila. iipseries.org When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of individual components in a mixture. nih.gov

The isolation of a specific indenone from a plant extract would typically involve initial fractionation using column chromatography, followed by final purification using preparative HPLC to obtain the compound in a pure form for structural elucidation. natpro.com.vnhilarispublisher.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. nih.govresearchgate.net For a molecule with the complexity of 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial insights, but advanced two-dimensional (2D) techniques are crucial for unambiguous assignment and structural confirmation. nih.govsemanticscholar.org

Advanced 2D NMR Techniques (COSY, TOCSY, HSQC, NOESY)

A suite of 2D NMR experiments is employed to map out the intricate network of covalent bonds and spatial relationships within the molecule. wikipedia.orgwiley.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would reveal correlations between adjacent protons in the hexahydroindene ring system and along the butyl chain.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. wisc.edu For instance, a cross-peak for a proton on the butyl chain would show correlations to all other protons within that chain, clearly distinguishing it from the protons of the bicyclic core.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons directly to the carbons they are attached to (¹JCH). wikipedia.org It is essential for assigning the ¹³C signals based on the already assigned ¹H signals, providing a clear map of each C-H bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is critical for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the rings and the orientation of the butyl group relative to the ring system.

The following table illustrates the types of correlations that would be expected for this compound using these techniques.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Identifies ³J-coupled protons (H-C-C-H) | Correlations between adjacent protons on the cyclopentane (B165970) and cyclohexane (B81311) rings; correlations between adjacent CH₂ groups in the butyl chain. |

| TOCSY | Identifies all protons within a spin system | All protons of the butyl chain will show correlation to each other; protons on the six-membered ring will show correlations within that ring system. |

| HSQC | Correlates protons to their directly attached carbons (¹JCH) | Each proton signal (except exchangeable protons) will correlate to a specific carbon signal, allowing for definitive ¹³C assignments. |

| NOESY | Identifies protons that are close in space (<5 Å) | Cross-peaks between protons on the butyl chain and adjacent protons on the bicyclic ring would help define the substituent's orientation. Correlations between protons across the ring junction would establish the stereochemistry of the fusion. |

Application in Diastereomeric and Enantiomeric Excess Determination

NMR spectroscopy is a powerful method for determining the diastereomeric and enantiomeric purity of chiral compounds. researchgate.netnih.gov Since this compound has multiple stereocenters, it can exist as different diastereomers and enantiomers.

Diastereomeric Excess (de): Diastereomers have distinct physical properties and, therefore, different NMR spectra. A standard ¹H or ¹³C NMR spectrum of a diastereomeric mixture will show separate signals for each diastereomer. The ratio of the integrals of these distinct peaks can be used to accurately determine the diastereomeric excess. acs.org

Enantiomeric Excess (ee): Enantiomers have identical NMR spectra in an achiral solvent. To determine the enantiomeric excess, a chiral auxiliary, such as a chiral derivatizing agent or a chiral solvating agent, is added to the NMR sample. researchgate.net This auxiliary interacts with the enantiomers to form transient diastereomeric complexes, which will have distinct NMR signals, allowing for their quantification. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. jove.comacs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.netbioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of the molecular ion. fiveable.menih.gov For this compound (C₁₃H₂₂O), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions (isobars). fiveable.me

| Parameter | Value |

| Molecular Formula | C₁₃H₂₂O |

| Nominal Mass | 194 Da |

| Calculated Exact Mass | 194.16707 Da |

| Required Mass Accuracy | < 5 ppm |

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis

When dealing with reaction mixtures or purified samples that may contain impurities, hyphenated techniques that couple chromatography with mass spectrometry are invaluable. argus-analysen.dealwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. creative-proteomics.com The sample is first separated into its components by the gas chromatograph before each component enters the mass spectrometer for detection and identification. alwsci.commtu.edu Given its structure, this compound is likely amenable to GC-MS analysis. The mass spectrum of a cyclic ketone often shows characteristic fragmentation patterns, such as α-cleavage adjacent to the carbonyl group and rearrangements like the McLafferty rearrangement. jove.comacs.orgwhitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not sufficiently volatile or are thermally unstable. alwsci.combiotage.com It offers a broader range of applications for analyzing complex mixtures. creative-proteomics.com If the compound were part of a complex biological or synthetic mixture, LC-MS would be the method of choice for separation and analysis. alwsci.com

X-Ray Diffraction for Absolute Stereochemistry and Crystal Structure

While NMR can determine the relative stereochemistry, X-ray diffraction analysis of a single crystal is the definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.netresearchgate.netnih.gov For an enantiomerically pure sample of this compound that can be crystallized, this technique provides an unambiguous three-dimensional structure.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information on the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. ed.ac.uk To determine the absolute configuration, the anomalous dispersion effect is measured, which is the scattering of X-rays by the electrons of the atoms. researchgate.net The Flack parameter is calculated from the diffraction data to confidently assign the absolute stereochemistry of all chiral centers in the molecule. researchgate.netsoton.ac.uk

| Technique | Information Obtained | Requirement | Outcome for this compound |

| Single-Crystal X-Ray Diffraction | - 3D molecular structure- Bond lengths and angles- Crystal packing- Absolute stereochemistry | A high-quality single crystal of an enantiomerically pure sample. | Unambiguous assignment of the R/S configuration at each stereocenter and confirmation of the cis/trans ring fusion. |

Single Crystal X-Ray Diffraction (SCXRD) for Molecular and Extended Structures

Single Crystal X-Ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. creative-biostructure.comcarleton.edu This non-destructive technique provides precise data on the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.eduuwaterloo.ca For a compound like this compound, obtaining a suitable single crystal is the prerequisite for analysis.

The fundamental principle of SCXRD is based on the constructive interference of monochromatic X-rays with the ordered atomic planes of a crystal lattice, a phenomenon described by Bragg's Law. carleton.edu When a beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. iastate.edu By systematically rotating the crystal and collecting thousands of these reflections, a comprehensive dataset is generated. unigoa.ac.in

This diffraction pattern is then subjected to a mathematical process known as a Fourier transform, which converts the reciprocal-space data of the diffraction spots into a real-space electron density map. carleton.edu From this map, the positions of individual atoms can be determined, allowing for the complete elucidation of the molecular structure. creative-biostructure.com The resulting structural model provides unambiguous information on the relative configuration of stereogenic centers, molecular conformation, and intermolecular interactions within the crystal. uwaterloo.ca While specific crystallographic data for this compound is not publicly available, the table below illustrates the typical type of data obtained from an SCXRD analysis of a small organic molecule.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 5.2 Å, c = 12.5 Å α = 90°, β = 105.5°, γ = 90° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C=O: ~1.21 Å C-C: ~1.54 Å |

| Bond Angles | The angle formed between three connected atoms. | C-C-C: ~109.5° - 120° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present within a molecule. jchps.comuni-siegen.de These two techniques are complementary, providing different but synergistic information about a molecule's vibrational modes. nih.govacs.org

IR spectroscopy is an absorption technique. It measures the frequencies of infrared radiation that are absorbed by a molecule as its bonds vibrate. uni-siegen.de For a vibration to be IR active, it must cause a change in the molecule's dipole moment. jchps.comksu.edu.sa Consequently, IR spectroscopy is particularly sensitive to polar bonds and is highly effective for identifying hetero-nuclear functional groups, such as the carbonyl (C=O) group in a ketone. ksu.edu.sananografi.com

Raman spectroscopy, in contrast, is a light-scattering technique. ksu.edu.sa A sample is irradiated with a high-intensity monochromatic laser, and the scattered light is analyzed. jchps.com Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability—the ease with which its electron cloud can be distorted. jchps.comfiveable.me This makes Raman spectroscopy well-suited for analyzing non-polar, homo-nuclear bonds like C-C, C=C, and C≡C, which often form the backbone of organic molecules. nih.govksu.edu.sa

The combination of IR and Raman spectroscopy provides a more complete molecular fingerprint. For this compound, IR would provide a strong, clear signal for the C=O group, while Raman would be more effective for characterizing the carbon-carbon bonds of the fused ring system and the butyl side chain.

Characteristic Vibrations of Cyclic Ketones

The most prominent feature in the vibrational spectrum of this compound is the stretching vibration of its carbonyl group (C=O). The position of this absorption band in the IR spectrum is highly diagnostic of the molecular environment, particularly the size of the ring containing the ketone. oregonstate.edu

In cyclic ketones, the C=O stretching frequency is significantly influenced by ring strain. oregonstate.edubrainly.com The bond angle of the C-C(=O)-C group affects its interaction with adjacent C-C bond stretching. echemi.comudel.edu In unstrained, six-membered rings like cyclohexanone (B45756), the carbonyl group absorbs near 1715 cm⁻¹, similar to acyclic ketones. libretexts.orgorgchemboulder.com As the ring size decreases, the internal bond angles are compressed, leading to increased angle strain. stackexchange.com This strain forces more s-character into the C=O bond, strengthening it and increasing the energy required for the stretching vibration. echemi.comstackexchange.com Consequently, the absorption frequency shifts to a higher wavenumber.

The hexahydroindenone core of the target molecule contains a five-membered ring fused to a six-membered ring, with the ketone in the five-membered ring. This structure would lead to an expected C=O stretching frequency higher than that of a simple cyclohexanone.

| Cyclic Ketone | Ring Size | Typical C=O Stretching Frequency (cm⁻¹) |

|---|---|---|

| Cyclobutanone | 4-membered | ~1780 - 1775 |

| Cyclopentanone | 5-membered | ~1751 - 1750 |

| Cyclohexanone | 6-membered | ~1715 |

| Cycloheptanone | 7-membered | ~1705 |

Data sourced from multiple chemical spectroscopy databases and literature. oregonstate.eduudel.edulibretexts.org

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental separation technique used to isolate, identify, and purify the components of a mixture. e3s-conferences.orgnih.gov The method relies on the differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.net Advanced chromatographic techniques offer high resolution and efficiency for analyzing complex organic mixtures.

Common advanced techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). e3s-conferences.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the components' relative affinities for the two phases. researchgate.net GC is used for volatile compounds, where an inert gas mobile phase carries the vaporized sample through a column containing a liquid or solid stationary phase. e3s-conferences.org Other advanced methods include Supercritical Fluid Chromatography (SFC) and various hyphenated techniques (e.g., LC-MS, GC-MS), which couple a separation method with a detection method like mass spectrometry for enhanced analytical power. researchgate.net

Preparative HPLC for Purification of Organic Compounds

While analytical HPLC is used to identify and quantify the components of a sample, the goal of preparative HPLC is to isolate and purify a specific compound in sufficient quantity for further use, such as structural elucidation or biological testing. metabion.comteledynelabs.comchromatographyonline.com This technique is essential in organic synthesis for purifying reaction products. isca.instackexchange.com

The primary difference between analytical and preparative HPLC lies in the scale of the operation. bioanalytics.co.ilwarwick.ac.uk Preparative HPLC employs larger columns with wider diameters, larger stationary phase particle sizes (to reduce backpressure), and much higher mobile phase flow rates. bioanalytics.co.il This allows for the injection of significantly larger sample volumes (milligrams to grams) compared to the microgram quantities used in analytical HPLC. teledynelabs.comresearchgate.net

The process typically begins with the development of an analytical-scale separation to optimize the resolution of the target compound. chromatographyonline.cominterchim.com This method is then scaled up for the preparative system. isca.in As the purified compound elutes from the column, it is collected in discrete portions using a fraction collector, which can be triggered by time or by a detector signal (e.g., UV absorbance). chromatographyonline.comrestek.com The collected fractions containing the pure compound are then combined, and the solvent is removed, yielding the isolated product. warwick.ac.uk

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Qualitative & Quantitative Analysis | Isolation & Purification |

| Sample Size | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Column ID | Typically ≤ 4.6 mm | Typically > 10 mm |

| Flow Rate | ~0.1 - 2 mL/min | ~5 - 150+ mL/min |

| Fate of Sample | Goes to waste | Collected in fractions |

Comparison based on principles outlined in multiple sources. metabion.combioanalytics.co.ilresearchgate.net

Environmental Fate and Degradation Pathways of Hexahydroindenone Analogs

Environmental Distribution and Compartmentalization

The journey of a chemical compound released into the environment is governed by its physicochemical properties, which dictate its partitioning among different environmental media, including air, water, soil, and biota.

To predict the environmental distribution of a chemical, scientists employ mathematical models, among which multimedia fugacity models are particularly prominent. ontosight.ai The concept of fugacity, introduced by G.N. Lewis, represents a substance's "escaping tendency" from a particular phase. nih.gov When two environmental compartments are at equilibrium, their fugacities are equal. nih.gov

Fugacity models divide the environment into a series of interconnected compartments (e.g., air, water, soil, sediment, biota). cymitquimica.com The model uses the chemical's properties—such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow)—to calculate "fugacity capacities" (Z-values) for each compartment. ontosight.ai These Z-values quantify the concentration of a chemical a phase can hold at a given fugacity. ontosight.ai By setting up mass balance equations that account for transport between compartments (diffusion, advection) and degradation processes, these models can predict the steady-state or dynamic distribution of a chemical in the environment. cymitquimica.comorganic-chemistry.org

There are several levels of fugacity models, increasing in complexity cymitquimica.comorganic-chemistry.org:

Level I: Calculates the equilibrium partitioning of a fixed quantity of a chemical in a closed system, indicating the compartments where it is likely to accumulate.

Level II: Represents a steady-state, equilibrium condition where chemical inputs are balanced by outputs from advection (flow) and degradation, but the chemical is at equilibrium between all compartments.

Level III: A more realistic steady-state model that assumes non-equilibrium between compartments. It incorporates intermedia transport rates, allowing for the calculation of different fugacities in each compartment.

Level IV: An unsteady-state model that describes how chemical concentrations and distributions change over time in response to varying emissions.

For a compound like 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one, a Level III model would be used to predict its likely environmental concentrations based on continuous release into a specific compartment, such as water or air.

The partitioning of a chemical is dictated by its affinity for different environmental phases, which is a direct result of its molecular structure and resulting physicochemical properties. The key factors include:

Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's lipophilicity (affinity for fatty or organic material) versus its hydrophilicity (affinity for water). wikipedia.org A high Kow value indicates that the compound will preferentially sorb to organic matter in soil and sediment and has the potential to bioaccumulate in the fatty tissues of organisms. wikipedia.org The bicyclic alkyl structure and the butyl group of this compound suggest it has a high LogP (the logarithmic form of Kow), driving it out of the water phase.

Water Solubility: This property determines the maximum concentration of a substance that can be dissolved in water. Compounds with low water solubility, as is expected for this hexahydroindenone analog, will have a greater tendency to move from the aqueous phase to sediment or air. Simpler cyclic ketones like cyclohexanone (B45756) are only slightly soluble in water. wikipedia.orgsolventis.net

Vapor Pressure: This indicates a substance's volatility and its tendency to exist in the gas phase. A higher vapor pressure suggests a greater likelihood of partitioning into the atmosphere.

The properties of this compound are not widely reported. However, by examining simpler, analogous structures, its behavior can be inferred. The large, nonpolar hydrocarbon structure (a C13 bicyclic frame with a butyl group) will dominate its properties, leading to low water solubility and a high octanol-water partition coefficient. Consequently, it is expected to partition strongly into soil organic carbon and sediment, with limited mobility in water and a potential for bioaccumulation.

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Octanol/Water) | Water Solubility |

|---|---|---|---|---|

| This compound | C₁₃H₂₂O | 194.32 | Not Reported (Predicted to be high, >4) | Not Reported (Predicted to be low) |

| 7a-Methyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one (Isomer) | C₁₀H₁₄O | 150.22 | 2.1 (Computed) nih.gov | Not Reported |

| Cyclohexanone | C₆H₁₀O | 98.15 | 0.81 wikipedia.org | Slightly soluble (~8.6 g/100 mL) wikipedia.org |

| Cyclopentanone | C₅H₈O | 84.12 | 0.4 (Computed) nih.gov | Insoluble/Poor nih.govcymitquimica.com |

Degradation Mechanisms in Environmental Media

Once distributed in the environment, hexahydroindenone analogs are subject to various degradation processes that transform their chemical structure, ultimately leading to their removal.

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For ketones, this process is initiated by the excitation of the carbonyl group. The photochemical reactions of saturated cyclic ketones typically begin with an n→π* excitation of the carbonyl group. solventis.net

The primary photochemical process for cyclic ketones is the Norrish Type I reaction , or α-cleavage. This reaction involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group. rsc.org In a cyclic ketone, this α-cleavage results in the formation of a diradical species. rsc.org This highly reactive intermediate can then undergo several subsequent reactions:

Decarbonylation: The diradical can lose a molecule of carbon monoxide (CO) to form a new, smaller diradical that can subsequently form a new ring system. rsc.org

Intramolecular Hydrogen Transfer: The diradical can undergo internal hydrogen atom abstraction, leading to the formation of an unsaturated aldehyde or a ketene. solventis.net

For a bicyclic structure like a hexahydroindenone, α-cleavage would lead to the opening of one of the rings, forming a complex diradical. The subsequent fate of this intermediate would depend on the specific stereochemistry and the environmental conditions, but it would likely lead to a variety of ring-opened and rearranged products.

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a crucial pathway for the environmental removal of many organic chemicals. Cyclic and bicyclic ketones are susceptible to microbial degradation through several enzymatic pathways.

Research has shown that robust soil bacteria, such as Pseudomonas putida, can be engineered to metabolize cyclic ketones like cyclopentanone. rsc.orgrsc.org The primary mechanisms for the microbial degradation of such compounds involve oxygenase and dehydrogenase enzymes:

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes are well-known for their ability to catalyze the oxidation of ketones. A BVMO inserts an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). nih.gov This lactone is often more susceptible to subsequent hydrolytic cleavage and further degradation by the microorganism.

Alcohol Dehydrogenases (ADHs): Microorganisms can utilize ADHs to reduce the ketone functional group to a secondary alcohol. nih.gov This resulting alcohol can then be a substrate for other enzymes that may initiate ring cleavage or further oxidation.

Ring-Opening Mechanisms: For some bicyclic compounds, the initial step of degradation can be a decyclization or ring-opening reaction, converting the complex structure into a more readily metabolizable monocyclic intermediate. nih.govmdpi.com

The presence of an alkyl substituent like the butyl group on the hexahydroindenone ring may influence the rate of biodegradation but is unlikely to prevent it entirely, as microorganisms possess diverse catabolic capabilities.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. Functional groups such as esters, amides, and carbamates are often susceptible to hydrolysis under environmental conditions. researchgate.net

However, the ketone functional group is generally stable and resistant to hydrolysis in the typical pH range of natural waters (pH 4-9). quora.com In an aqueous solution, a ketone exists in equilibrium with its hydrated form, a geminal diol (a molecule with two hydroxyl groups on the same carbon). quora.comchemistrysteps.com For most simple ketones, this equilibrium lies strongly to the left, favoring the ketone form. quora.com The reaction is readily reversible, and significant cleavage of the molecule does not occur. Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound or other related cyclic ketone structures. quora.com

Lack of Specific Data on the Environmental Fate of this compound

A thorough search of publicly available scientific literature and environmental databases has revealed a significant lack of specific information regarding the environmental fate, degradation pathways, and persistence of the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" with a specific focus on this compound as requested.

Given the absence of specific research findings for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the section "7.3. Persistence and Environmental Implications (General Concepts)" cannot be written as instructed due to the unavailability of the necessary scientific data.

Future Research Directions and Academic Applications

Development of Novel Synthetic Routes with Enhanced Selectivity

A primary challenge in the synthesis of substituted bicyclic systems like 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one is the precise control of stereochemistry. The molecule possesses multiple stereocenters, making the development of stereoselective synthetic routes a significant research goal. Future work could focus on asymmetric catalytic methods to construct the hexahydroindenone core.

Organocatalysis, particularly proline-catalyzed intramolecular aldol (B89426) reactions (an extension of the Hajos-Parrish-Eder-Sauer-Wiechert reaction), offers a powerful tool for creating fused ring systems with high enantioselectivity. mdpi.com By designing a suitable acyclic precursor, it would be possible to induce a stereoselective cyclization to form the desired diastereomer of the hexahydroindenone core. Another promising approach involves cascade reactions, such as a Michael-aldol sequence, which can rapidly build molecular complexity from simple starting materials. beilstein-journals.org These strategies allow for the construction of multiple C-C bonds and stereocenters in a single, efficient step.

Further research could explore transition-metal-catalyzed annulation reactions. For instance, intramolecular (4+2) or (5+2) cycloadditions could be envisioned to construct the bicyclic framework. nih.govacs.org The choice of metal catalyst and chiral ligands would be crucial for controlling both the regioselectivity and stereoselectivity of the cyclization, enabling access to specific isomers of the final product.

| Synthetic Strategy | Potential Application for Target Compound | Key Control Factor |

| Asymmetric Organocatalysis | Enantioselective intramolecular aldol condensation of a precursor diketone. | Chiral catalyst (e.g., L-Proline or its derivatives). mdpi.com |

| Cascade Michael Addition | One-pot synthesis from a curcumin-like precursor and an appropriate acceptor. beilstein-journals.org | Base and phase-transfer catalyst conditions. |

| Intramolecular Annulation | Transition-metal catalyzed cycloaddition of an appropriately functionalized linear substrate. nih.gov | Metal catalyst and ligand choice. |

Exploration of Bio-Inspired Synthetic Strategies

Nature provides a blueprint for the efficient synthesis of complex cyclic molecules. Bio-inspired synthetic strategies often involve emulating proposed biosynthetic pathways, typically featuring remarkable cascade reactions that form multiple rings and stereocenters with perfect control. rsc.org A hypothetical biosynthetic pathway for this compound could involve an enzyme-catalyzed polyene cyclization of a linear precursor containing appropriately placed double bonds.

Future research could aim to mimic such a cyclization in the lab. This could involve using acid catalysts or Lewis acids to initiate a cationic cascade, where the folding of the linear substrate determines the stereochemical outcome of the bicyclic product. This approach, inspired by terpene biosynthesis, represents a highly efficient method for constructing complex carbocyclic frameworks. rsc.org

Advanced Computational Modeling for Reactivity and Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. researchgate.net For a molecule like this compound, DFT calculations can provide profound insights into its structure, stability, and reactivity before a synthesis is even attempted in the lab.

Future computational studies could focus on:

Conformational Analysis: Determining the most stable conformations of the different diastereomers of the molecule.

Reaction Mechanism Elucidation: Modeling the transition states of potential synthetic reactions, such as the aforementioned organocatalytic aldol or metal-catalyzed annulation pathways. rsc.org This can help rationalize observed stereochemical outcomes and guide the design of more selective catalysts. rsc.org

Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the characterization and identification of synthetic intermediates and the final product.

Reactivity Prediction: Analyzing frontier molecular orbitals (HOMO-LUMO) to predict how the enone system will react with various nucleophiles and electrophiles. d-nb.info

Discovery of New Catalytic Systems for Hexahydroindenone Chemistry

The development of novel catalysts is a cornerstone of chemical synthesis. Research into this compound could spur the discovery of new catalytic systems tailored for hexahydroindenone chemistry. This could include the design of new chiral organocatalysts that offer higher yields and selectivities than existing systems like proline. mdpi.com

Furthermore, exploring different transition metals and ligand combinations for annulation or cyclization reactions could lead to new catalytic protocols with broader substrate scopes and improved functional group tolerance. nih.gov Biocatalysis, using engineered enzymes, presents another exciting frontier. An enzyme could potentially be designed to perform a highly selective cyclization to produce a single enantiomer of the target compound, offering a green and efficient synthetic alternative. researchgate.net

| Catalyst Type | Research Objective | Potential Advantage |

| Organocatalysts | Design of novel chiral amines or phosphines for asymmetric annulation. acs.org | Metal-free, environmentally benign conditions. |

| Transition-Metal Catalysts | Development of new Rhodium or Cobalt complexes for intramolecular cycloadditions. researchgate.net | High catalytic turnover and novel reaction pathways. |

| Biocatalysts | Engineering of cyclase or aldolase (B8822740) enzymes. | Unparalleled stereoselectivity and mild reaction conditions. |

Investigation of Environmental Transformation Products and Pathways

Understanding the environmental fate of organic molecules is crucial. Should this compound find application in areas that could lead to its environmental release, research into its transformation pathways would be necessary.

Q & A

Q. What are the challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Functionalization at the 7-butyl or ketone positions requires protecting group strategies (e.g., silyl ethers for hydroxyl intermediates). Assess regioselectivity using kinetic isotope effects (KIE) or Hammett plots. Purify derivatives via preparative HPLC and validate via high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.